1-(4-Methylphenyl)ethanol

Description

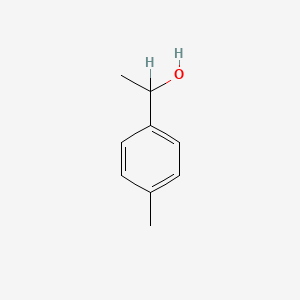

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIHYIJKKUWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862145 | |

| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.990 | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-50-5, 5788-09-0 | |

| Record name | 1-(4-Methylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,α-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-P-TOLYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV6GV10SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-1-(4-Methylphenyl)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-(4-Methylphenyl)ethanol chemical properties and structure

An In-depth Technical Guide to 1-(4-Methylphenyl)ethanol: Properties, Synthesis, and Applications

Introduction

This compound, also known as p,α-Dimethylbenzyl alcohol or 1-(p-Tolyl)ethanol, is an aromatic secondary alcohol that serves as a versatile and valuable molecule in both industrial and research settings.[1][2] With its characteristic sweet, floral odor, it has found a significant niche in the fragrance and flavor industries.[1][3][4] Beyond its sensory properties, its chemical structure, featuring a chiral center and a reactive hydroxyl group, makes it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][5][6] This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and key applications for professionals in research and drug development.

| Identifier | Value |

| CAS Number | 536-50-5[7][8] |

| Molecular Formula | C₉H₁₂O[1][7][8] |

| Molecular Weight | 136.19 g/mol [1][2][7][8] |

| Synonyms | p-Tolylmethylcarbinol, 4,α-Dimethylbenzyl alcohol, Methyl p-tolyl carbinol[2][7][9] |

Part 1: Chemical Structure and Stereochemistry

This compound possesses a fundamental structure consisting of an ethanol backbone substituted with a p-tolyl (4-methylphenyl) group at the C-1 position.[3][4][10] This substitution renders the C-1 carbon a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-1-(4-methylphenyl)ethanol and (S)-1-(4-methylphenyl)ethanol.

The commercial product is most often supplied as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. However, for applications in pharmaceutical synthesis, where stereochemistry is critical to biological activity, the separation of these enantiomers or their stereoselective synthesis is a crucial step.[11] The presence of this chiral center is a key feature that makes it a valuable building block for creating complex, stereochemically pure active pharmaceutical ingredients (APIs).[11]

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its handling, storage, and application. It is a clear, colorless liquid at room temperature with limited solubility in water but good solubility in organic solvents like ethanol and ether.[3][7][9]

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Clear colorless liquid | [1][7][12] |

| Odor | Sweet, floral, reminiscent of menthol or hawthorn | [3][4][7][9] |

| Boiling Point | 218-220 °C | [7][9][12] |

| Density | 0.987 g/mL at 20 °C | [7][9] |

| Flash Point | 102 °C (215.6 °F) | [7][12] |

| Water Solubility | Slightly soluble | [7][9][10] |

| pKa | 14.56 ± 0.20 (Predicted) | [7][9] |

| logP | 1.84 - 2.06 | [7][10] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the different protons in the molecule. Key shifts are observed at δ 1.48 (doublet, 3H, J=6.4 Hz) for the methyl protons adjacent to the chiral center, δ 2.35 (singlet, 3H) for the methyl group on the aromatic ring, δ 4.85 (quartet, 1H, J=4.8 Hz) for the methine proton at the chiral center, and signals between δ 7.16-7.26 (multiplet, 4H) for the aromatic protons.[13] The singlet at δ 1.91 (1H) corresponds to the hydroxyl proton.[13]

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows characteristic peaks at δ 21.1 (ring CH₃), δ 25.1 (ethyl CH₃), δ 70.3 (CH-OH), δ 125.4 and δ 129.2 (aromatic CH), and δ 137.2 and δ 142.9 (aromatic quaternary carbons).[13]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a prominent broad absorption band around 3364 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group.[13] Other significant peaks include those for C-H stretching and aromatic C=C stretching around 1514 cm⁻¹.[13]

-

Mass Spectrometry (MS): Mass spectrometry data is available for this compound, which is useful for confirming its molecular weight and fragmentation pattern.[14][15]

Part 3: Synthesis and Reactivity

Common Synthetic Pathways

This compound is typically synthesized via one of two primary, industrially scalable methods. The choice of method depends on the availability of starting materials, cost, and desired purity.

-

Grignard Reaction: This classic organometallic approach involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with acetaldehyde.[7][9] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol. This method is highly effective for creating the carbon-carbon bond central to the molecule's structure.

-

Reduction of 4'-Methylacetophenone: An alternative route is the reduction of the corresponding ketone, 4'-methylacetophenone.[7][9] This can be achieved with various reducing agents. A common laboratory method uses sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol. For industrial-scale production, catalytic hydrogenation is often preferred. The causality here is straightforward: a hydride source (from the reducing agent) attacks the carbonyl carbon, and a proton source (from the solvent or workup) protonates the oxygen, yielding the alcohol.

Caption: Workflow for the synthesis of this compound via ketone reduction.

Chemical Reactivity

As a secondary alcohol, this compound undergoes a range of predictable and useful chemical transformations:

-

Oxidation: It can be oxidized to form the ketone 4'-methylacetophenone using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. This reaction is fundamental for interconverting between the alcohol and ketone functional groups.

-

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic conditions to form esters, which are often valuable as fragrances or synthetic intermediates.[3]

-

Dehydration: Treatment with a strong acid (e.g., H₂SO₄) and heat can eliminate water to form 4-methylstyrene, an important monomer in polymer chemistry.

Part 4: Applications in Drug Development and Industry

The utility of this compound spans several high-value sectors, with its role as a synthetic intermediate being particularly relevant to drug development professionals.

-

Pharmaceutical Intermediate: This compound is a key building block in the synthesis of more complex molecules.[1][5] Its true value lies in its chiral nature. Enantiomerically pure forms of the alcohol are used in asymmetric synthesis to produce single-enantiomer drugs.[5][11] The principle of chirality is paramount in pharmacology, as different enantiomers of a drug can have vastly different efficacy and safety profiles. The use of chiral precursors like this compound ensures that the final API is stereochemically defined, a critical requirement for regulatory approval and therapeutic success.

-

Fragrance and Flavoring Agent: Due to its pleasant aromatic properties, it is widely used as a fragrance component in perfumes, cosmetics, and personal care products.[1][16] It is also approved as a flavoring agent in some food and beverage applications.[1][7][9]

-

Polymer Chemistry: It serves as a monomer for the chemoenzymatic synthesis of optically active, biodegradable polymers.[5][6] These materials are of interest in fields ranging from biomedical devices to sustainable packaging.

-

Cosmetic Formulations: Beyond fragrance, it can act as a stabilizer for emulsions and provides moisturizing benefits in certain cosmetic products.[1]

Part 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: It is classified as harmful if swallowed (H302), and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[17][18]

-

Storage: The compound is stable under normal conditions.[12] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][12][17]

-

Fire Safety: It is a combustible liquid.[19] In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam as extinguishing media.[18]

Conclusion

This compound is a deceptively simple molecule with a broad and significant impact across chemistry. For researchers and drug development professionals, it represents more than just a fragrant alcohol; it is a strategic chiral building block for the construction of complex and biologically active molecules. Its well-understood physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and indispensable tool in the modern chemist's arsenal, bridging the gap from fine fragrances to life-saving pharmaceuticals.

References

-

Showing Compound this compound (FDB012755). FooDB. [Link]

-

This compound One. Chongqing Chemdad Co., Ltd. [Link]

-

Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). The Human Metabolome Database. [Link]

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

This compound (C9H12O). PubChemLite. [Link]

-

p,alpha-DIMETHYLBENZYL ALCOHOL. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 536-50-5: this compound | CymitQuimica [cymitquimica.com]

- 4. Human Metabolome Database: Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | 536-50-5 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Showing Compound this compound (FDB012755) - FooDB [foodb.ca]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(536-50-5) 1H NMR spectrum [chemicalbook.com]

- 16. Page loading... [wap.guidechem.com]

- 17. echemi.com [echemi.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. 1-(p-Tolyl)ethanol = 97.0 GC 536-50-5 [sigmaaldrich.com]

An In-depth Technical Guide to 1-(4-Methylphenyl)ethanol (CAS 536-50-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)ethanol, a chiral secondary alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. The document delves into the compound's chemical and physical properties, detailed synthesis methodologies including classical and asymmetric routes, and robust analytical characterization techniques. Emphasis is placed on the stereochemical aspects of the molecule, offering insights into enantioselective synthesis and analysis, which are critical for its application in drug development. This guide is intended to be a valuable resource for researchers and professionals, providing both foundational knowledge and practical, field-proven insights to facilitate its synthesis, analysis, and application.

Introduction: The Versatility of a Chiral Building Block

This compound, also known as p-tolylmethylcarbinol, is an aromatic secondary alcohol that has garnered considerable interest due to its versatile applications.[1][2] Its pleasant, mild floral odor makes it a valuable ingredient in the fragrance and flavor industries.[3][4] Beyond its sensory properties, this compound serves as a crucial chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][5] The presence of a stereocenter in its structure means it exists as two enantiomers, (R)- and (S)-1-(4-methylphenyl)ethanol, whose distinct biological activities are of paramount importance in drug design and development.[6][7] Understanding the synthesis and stereochemical control of this compound is therefore essential for its effective utilization. This guide will explore the key technical aspects of this compound, from its fundamental properties to advanced, stereoselective synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application, and analysis.

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature with a sweet, floral, hawthorn-like odor.[8] It is slightly soluble in water but miscible with many organic solvents.[4] Key physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 536-50-5 | [3] |

| Molecular Formula | C₉H₁₂O | [8] |

| Molecular Weight | 136.19 g/mol | [8] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 218-220 °C | [9] |

| Density | 0.987 g/mL at 20 °C | [9] |

| Flash Point | 102 °C | [9] |

| Refractive Index (n20/D) | 1.524 | [9] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H and ¹³C NMR spectroscopy are primary tools for confirming the structure of this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.30 (m, 4H): Aromatic protons of the p-substituted benzene ring.

-

δ 4.87 (q, J=6.5 Hz, 1H): Methine proton (-CH(OH)-). The quartet splitting is due to coupling with the adjacent methyl protons.

-

δ 2.34 (s, 3H): Methyl protons of the tolyl group (-Ar-CH₃).

-

δ 1.47 (d, J=6.5 Hz, 3H): Methyl protons adjacent to the chiral center (-CH(OH)CH₃). The doublet splitting is due to coupling with the methine proton.

-

δ 1.95 (s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 142.3: Quaternary aromatic carbon attached to the ethyl-alcohol group.

-

δ 137.2: Quaternary aromatic carbon of the tolyl methyl group.

-

δ 129.1 (2C): Aromatic CH carbons ortho to the tolyl methyl group.

-

δ 125.4 (2C): Aromatic CH carbons meta to the tolyl methyl group.

-

δ 70.4: Methine carbon (-CH(OH)-).

-

δ 25.1: Methyl carbon adjacent to the chiral center (-CH(OH)CH₃).

-

δ 21.1: Tolyl methyl carbon (-Ar-CH₃).

-

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

Broad peak around 3350 cm⁻¹: O-H stretching of the alcohol group.

-

Peaks around 3000-2850 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

-

Peaks around 1610 and 1515 cm⁻¹: C=C stretching of the aromatic ring.

-

Peak around 1100 cm⁻¹: C-O stretching of the secondary alcohol.

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 136

-

Base Peak: m/z = 121, corresponding to the loss of a methyl group ([M-CH₃]⁺).

-

Other significant fragments: m/z = 103 (loss of H₂O from the base peak), m/z = 91 (tropylium ion), m/z = 77 (phenyl cation).

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity, and stereochemistry.

Racemic Synthesis

A common and versatile method for preparing secondary alcohols is the Grignard reaction.[10] In this case, reacting p-tolualdehyde with methylmagnesium bromide provides a straightforward route to racemic this compound.

Caption: Grignard synthesis of this compound.

Experimental Protocol:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture. A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.

-

Grignard Reagent Formation (if not commercially available): In the reaction flask, place magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by the appearance of turbidity and gentle refluxing of the ether.

-

Reaction with Aldehyde: A solution of p-tolualdehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour.

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice. A saturated aqueous solution of ammonium chloride is then added to dissolve the magnesium salts.[10]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[1] The presence of moisture would quench the Grignard reagent, reducing the yield of the desired alcohol.

-

Diethyl Ether as Solvent: Ether is a good solvent for Grignard reagents as it is aprotic and its lone pair of electrons on the oxygen atom can coordinate with the magnesium, stabilizing the reagent.

-

Ammonium Chloride Workup: The use of a mild acid like ammonium chloride prevents acid-catalyzed side reactions of the alcohol product, such as dehydration.[10]

Another common method is the reduction of the corresponding ketone, 4'-methylacetophenone. This can be achieved using various reducing agents.

Caption: Reduction of 4'-Methylacetophenone.

Experimental Protocol (using Sodium Borohydride):

-

Reaction Setup: In a round-bottom flask, dissolve 4'-methylacetophenone in methanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, the reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

-

Sodium Borohydride: NaBH₄ is a mild and selective reducing agent for aldehydes and ketones, making it a safe and effective choice for this transformation. It is also more convenient to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄).

-

Methanol as Solvent: Methanol is a common solvent for NaBH₄ reductions as it is protic and helps to activate the carbonyl group for reduction.

Asymmetric Synthesis: Accessing Enantiopure this compound

For applications in drug development, the synthesis of enantiomerically pure this compound is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.[11][12]

Enzymes, particularly ketoreductases (KREDs), offer a highly efficient and environmentally friendly method for the asymmetric reduction of ketones.[9] These enzymes, often used in whole-cell systems or as isolated enzymes, can produce the desired alcohol with high enantiomeric excess (ee).[13]

Caption: Biocatalytic reduction using a ketoreductase.

Experimental Protocol (General):

-

Biocatalyst Preparation: A suitable microorganism expressing the desired ketoreductase (e.g., Lactobacillus kefir, Weissella paramesenteroides) is cultured under appropriate conditions.[9][13] Alternatively, a commercially available isolated KRED can be used.

-

Reaction Setup: In a buffered aqueous solution, the biocatalyst (whole cells or isolated enzyme) is suspended. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is often included to recycle the expensive NAD(P)H cofactor.[9]

-

Substrate Addition: 4'-Methylacetophenone is added to the reaction mixture. A co-solvent like DMSO may be used to improve substrate solubility.[14]

-

Reaction Conditions: The reaction is incubated at an optimal temperature (e.g., 30-40 °C) and pH with gentle agitation.[14]

-

Monitoring and Workup: The reaction progress and enantiomeric excess are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate), and the biocatalyst is removed by centrifugation or filtration.

-

Purification: The extracted product is purified by standard techniques.

Causality Behind Experimental Choices:

-

Biocatalysis: Enzymes operate under mild conditions (temperature, pH) and in aqueous media, making this a "green" synthetic route. The high stereoselectivity of KREDs often leads to products with very high enantiomeric purity.[15]

-

Cofactor Regeneration: The NAD(P)H cofactor is essential for the reduction but is costly. An in-situ regeneration system makes the process economically viable for larger-scale synthesis.[9]

Dynamic kinetic resolution is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product.[16] This process combines a kinetic resolution (where one enantiomer reacts faster than the other) with in-situ racemization of the starting material.[15]

Caption: Principle of Dynamic Kinetic Resolution.

Experimental Protocol (Chemoenzymatic DKR):

-

Reaction Setup: In an anhydrous organic solvent (e.g., toluene), dissolve racemic this compound.

-

Addition of Catalysts and Reagents: Add a lipase (e.g., Novozym-435) for the kinetic resolution, a racemization catalyst (e.g., a ruthenium complex like Shvo's catalyst), and an acyl donor (e.g., isopropenyl acetate).[16]

-

Reaction Conditions: The mixture is heated (e.g., 60-70 °C) with stirring.

-

Monitoring: The reaction is monitored by chiral GC to follow the conversion of the racemate to a single enantiomer of the corresponding ester.

-

Workup and Purification: Upon completion, the enzyme is filtered off, and the solvent is removed. The resulting enantiomerically pure ester can be purified and then hydrolyzed to obtain the desired enantiopure alcohol.

Causality Behind Experimental Choices:

-

Combined Catalysis: The success of DKR relies on the compatibility and relative rates of the two catalytic cycles (racemization and resolution). The racemization must be fast enough to continuously supply the faster-reacting enantiomer to the resolution step.[16]

-

Irreversible Acylation: The use of an acyl donor like isopropenyl acetate makes the acylation step effectively irreversible, which is crucial for achieving high enantioselectivity.[16]

Analytical Methods for Quality Control

Purity Determination

Gas chromatography (GC) with a flame ionization detector (FID) is a standard method for determining the chemical purity of this compound. A non-polar or medium-polarity capillary column is typically used.

Enantiomeric Excess (ee) Determination

Chiral gas chromatography is the most common method for determining the enantiomeric excess of this compound. This technique utilizes a stationary phase containing a chiral selector, often a cyclodextrin derivative, which interacts differently with the two enantiomers, leading to their separation.[17]

Typical Chiral GC Method Parameters:

-

Column: A capillary column with a chiral stationary phase (e.g., a derivative of β- or γ-cyclodextrin).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 250 °C.

-

Oven Program: A temperature gradient program is often used to achieve good resolution, for example, starting at 100 °C and ramping up to 180 °C.

-

Sample Preparation: The sample is typically diluted in a suitable solvent like hexane or isopropanol before injection. The alcohol may also be derivatized (e.g., acylated) to improve separation.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds.[2] Its utility stems from the reactivity of the secondary alcohol group, which can undergo a range of transformations.

-

Oxidation: The alcohol can be oxidized to the corresponding ketone, 4'-methylacetophenone, using a variety of oxidizing agents.[5]

-

Esterification: It readily undergoes esterification with carboxylic acids or their derivatives to form esters, which are often used as fragrances or as protecting groups in multi-step syntheses.[5]

-

Chiral Auxiliary: Enantiopure this compound can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.[4]

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The chiral nature of this alcohol makes it a key starting material or intermediate in the synthesis of enantiomerically pure APIs, where the stereochemistry is critical for therapeutic efficacy and safety.[6][18]

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[19]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[19] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[4]

-

Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames.[20] Use appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam).

When working with highly reactive reagents used in its synthesis, such as Grignard reagents, additional precautions are necessary. These reagents are often pyrophoric and react violently with water.[1] All manipulations should be carried out under an inert atmosphere using proper air-sensitive techniques (e.g., Schlenk line or glovebox).[21]

Conclusion

This compound is a versatile and important chemical compound with significant applications ranging from fragrances to pharmaceuticals. Its value, particularly in drug development, is intrinsically linked to its chirality. A thorough understanding of its synthesis, especially asymmetric methods like biocatalysis and dynamic kinetic resolution, is crucial for producing enantiomerically pure forms. This guide has provided a detailed overview of the key technical aspects of this compound, offering both theoretical background and practical protocols to aid researchers and professionals in its effective and safe utilization.

References

-

ResearchGate. (n.d.). Reaction progress of 4-ethylacetophenone reduction. Squares depict... Retrieved from [Link]

- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

-

Human Metabolome Database. (2012, September 11). Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). Retrieved from [Link]

- Sigma-Aldrich. (2025, September 10).

- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.

- Google Patents. (n.d.). WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones.

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

-

ResearchGate. (2025, August 7). Enantioselective microbial reduction of substituted acetophenone | Request PDF. Retrieved from [Link]

- Grignard Reaction. (n.d.).

- University of Minnesota. (2005, March 30). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis.

- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Apollo Scientific. (2023, March 12). 2-(4-Methylphenyl)ethanol.

-

Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening of commercial ketoreductases for reduction of ketone 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of 2-(4-methylphenyl) ethanol. | Download Scientific Diagram. Retrieved from [Link]

- White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- University of Calgary. (n.d.). Enantioselective Reduction of Ketones.

-

MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

- ResearchGate. (2013, November 29). a study on screening and effect of culture conditions on the reduction of selected ketones.

-

ResearchGate. (n.d.). Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and.... Retrieved from [Link]

-

PubChem. (n.d.). CID 160893720 | C18H24O2. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of acetophenone by ketoreductase from Thermus thermophilus.... Retrieved from [Link]

- article_711553_e5ec59295f499... (2024, February 29).

-

PubMed Central. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

- ACS Publications. (2021, July 26). Organosilanes in Metal-Catalyzed, Enantioselective Reductions | Organic Process Research & Development.

- BGB Analytik. (n.d.). CHIRAL Handbook.

-

ResearchGate. (n.d.). Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a. Retrieved from [Link]

- PubMed Central. (2022, June 30). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.

- Symeres. (2024, June 28). Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine.

- Google Patents. (n.d.). WO2019064139A1 - Continuous processes for the manufacture of celocoxib.

-

ResearchGate. (2025, October 13). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

- AZ chrom s.r.o. (n.d.).

- Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

- Google Patents. (n.d.). EP0073447B1 - Process for producing 1-(p-prenylphenyl)ethanol.

Sources

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(536-50-5) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 42070-92-8: (+)-1-(4-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

- 8. Human Metabolome Database: Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378) [hmdb.ca]

- 9. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. princeton.edu [princeton.edu]

- 17. gcms.cz [gcms.cz]

- 18. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Spectroscopic data of 1-(4-Methylphenyl)ethanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Methylphenyl)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a significant aromatic alcohol used as a flavoring agent and a component in the essential oils of some plants.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for use as a reference standard in complex chemical syntheses.

This document moves beyond a simple data repository. It delves into the causality behind the observed spectral features, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to be a self-validating system, where the data from one technique corroborates the findings of the others, culminating in an unambiguous structural elucidation.

Molecular Structure and Spectroscopic Overview

This compound is a secondary alcohol with the chemical formula C₉H₁₂O.[3] Its structure consists of a p-substituted toluene ring attached to an ethanol backbone at the first carbon. This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint.

-

NMR Spectroscopy will reveal the proton and carbon environments, confirming the number and connectivity of all atoms.

-

IR Spectroscopy will identify the key functional groups, primarily the hydroxyl (-OH) group and the aromatic ring.

-

Mass Spectrometry will determine the molecular weight and provide insight into the molecule's fragmentation pattern, further confirming its structure.

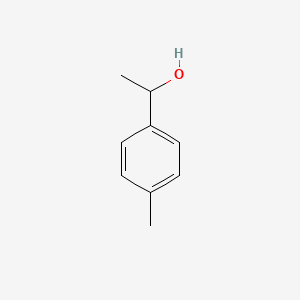

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete structural map can be assembled.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peak must not overlap with analyte signals.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.26 | Doublet | 2H | 7.2 | Ar-H (ortho to CH(OH)CH₃) |

| 7.16 | Doublet | 2H | 7.6 | Ar-H (meta to CH(OH)CH₃) |

| 4.85 | Quartet | 1H | 4.8 | -CH(OH)- |

| 2.35 | Singlet | 3H | - | Ar-CH₃ |

| 1.91 | Singlet | 1H | - | -OH |

| 1.48 | Doublet | 3H | 6.4 | -CH(OH)CH₃ |

Source: The Royal Society of Chemistry[4]

Interpretation:

-

The two doublets at 7.26 and 7.16 ppm, each integrating to 2H, are characteristic of a 1,4-disubstituted (para) aromatic ring. Their proximity and classic splitting confirm this substitution pattern.

-

The quartet at 4.85 ppm is assigned to the methine proton (-CH-) alpha to the hydroxyl group. It is split into a quartet by the three neighboring methyl protons.

-

The singlet at 2.35 ppm, integrating to 3H, corresponds to the methyl group attached directly to the aromatic ring. It is a singlet because it has no adjacent protons.

-

The broad singlet at 1.91 ppm is characteristic of the hydroxyl (-OH) proton. This peak's position can vary with concentration and temperature, and it often does not couple with neighboring protons.

-

The doublet at 1.48 ppm, integrating to 3H, is assigned to the terminal methyl group. It is split into a doublet by the single adjacent methine proton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | Ar-C (quaternary, attached to CH(OH)CH₃) |

| 137.2 | Ar-C (quaternary, attached to CH₃) |

| 129.2 | Ar-CH (meta to CH(OH)CH₃) |

| 125.4 | Ar-CH (ortho to CH(OH)CH₃) |

| 70.3 | -CH(OH)- |

| 25.1 | -CH(OH)CH₃ |

| 21.1 | Ar-CH₃ |

Source: The Royal Society of Chemistry[4]

Interpretation:

-

The signals at 142.9 and 137.2 ppm are in the downfield region typical for aromatic carbons and are assigned to the two quaternary (non-protonated) carbons of the benzene ring.

-

The peaks at 129.2 and 125.4 ppm correspond to the protonated aromatic carbons.

-

The signal at 70.3 ppm is characteristic of a carbon atom bonded to an oxygen atom in an alcohol (an sp³-hybridized carbon).

-

The two upfield signals at 25.1 and 21.1 ppm are assigned to the two methyl carbons, consistent with their aliphatic nature.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Analysis

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is standard. ATR is ideal for liquid samples as it requires minimal sample preparation.

-

Background Scan: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

Sample Scan: A single drop of this compound is placed onto the ATR crystal. The spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3364 | Strong, Broad | O-H stretch (Alcohol) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2900 | Medium | C-H stretch (Aliphatic) |

| 1514 | Strong | C=C stretch (Aromatic ring) |

| 1451 | Medium | C-H bend (Aliphatic) |

| 1089 | Strong | C-O stretch (Secondary alcohol) |

| 817 | Strong | C-H bend (Aromatic, para-disubstituted) |

Source: The Royal Society of Chemistry[4]

Interpretation:

-

The most prominent feature is the strong, broad absorption band centered at 3364 cm⁻¹, which is unequivocally assigned to the O-H stretching vibration of the alcohol functional group. Its broadness is due to hydrogen bonding.

-

The peaks just above 3000 cm⁻¹ are typical for C-H stretches of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretches of the methyl and methine groups.

-

The band at 1514 cm⁻¹ is a characteristic C=C stretching vibration within the aromatic ring.

-

The strong absorption at 1089 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.

-

The strong band at 817 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as a final confirmation of the molecular formula and structure.

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method that generates a characteristic and reproducible fragmentation pattern.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

MS Spectral Data

The molecular weight of this compound is 136.19 g/mol .[5]

| m/z | Relative Intensity | Proposed Fragment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [M - CH₃]⁺ |

| 93 | Moderate | [C₇H₉]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 43 | Moderate | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Source: PubChem, Human Metabolome Database[5]

Interpretation:

-

The peak at m/z 136 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

-

The most abundant fragment is often observed at m/z 121. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, resulting in a stable benzylic cation. This is a characteristic fragmentation for this type of structure.

-

The peak at m/z 91 is assigned to the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes, formed via rearrangement.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an interlocking and self-consistent confirmation of the structure of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key hydroxyl and aromatic functional groups with para-substitution, and the mass spectrum validates the molecular weight and reveals a logical fragmentation pattern. This guide serves as an authoritative reference for the spectroscopic characterization of this compound, underscoring the power of multi-technique analysis in modern chemical science.

References

-

Title: Supporting information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: this compound - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

-

Title: p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O Source: PubChem URL: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 1-(4-Methylphenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylphenyl)ethanol, also known as p,α-Dimethylbenzyl alcohol, is an aromatic alcohol with applications ranging from the fragrance industry to a synthetic intermediate in pharmaceutical manufacturing[1][2]. A precise understanding of its fundamental physical properties, such as boiling point and density, is critical for its application in chemical synthesis, process design, and formulation development. This guide provides a detailed examination of these properties, outlines rigorous experimental protocols for their determination, and explains the scientific principles that ensure data integrity and reproducibility.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 536-50-5) is a secondary alcohol characterized by a hydroxyl group attached to an ethyl substituent on a toluene backbone[3][4]. This structure, featuring both a polar hydroxyl group capable of hydrogen bonding and a nonpolar aromatic ring, dictates its physical behavior, including its boiling point, density, and solubility[2]. As a clear, colorless liquid at room temperature, its handling and application in multi-step syntheses or as a formulation component require accurate physicochemical data[1][3].

Core Physical Properties

The boiling point and density are foundational parameters for process scale-up, purification via distillation, and quality control. The accepted values for this compound are summarized below.

| Physical Property | Reported Value | Conditions | Source(s) |

| Boiling Point | 218-220 °C | At standard atmospheric pressure (lit.) | [3][5][6][7][8] |

| 216-222 °C | Not specified | [1] | |

| 219 °C | Not specified | [9] | |

| Density | 0.987 g/mL | At 20 °C (lit.) | [3][7] |

| Specific Gravity | 0.980 - 0.990 | At 25 °C | [10] |

Note: "lit." refers to values established in scientific literature and widely cited by chemical suppliers.

Boiling Point Analysis

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, the relatively high boiling point of approximately 218-220 °C is a direct consequence of its molecular structure[3][5][7]. Its molecular weight (136.19 g/mol ) and, more significantly, the presence of the hydroxyl (-OH) group allow for intermolecular hydrogen bonding[2][6]. These strong intermolecular forces require a substantial amount of thermal energy to overcome, resulting in a higher boiling point compared to non-polar analogues of similar molecular weight.

Density Analysis

Density, a measure of mass per unit volume, is a critical parameter for volumetric calculations in process chemistry and for assessing material purity. The density of this compound is reported to be approximately 0.987 g/mL at 20 °C[3][7]. This value, slightly less than that of water, is influenced by the compound's molecular packing in the liquid state. The temperature at which density is measured is crucial, as liquids typically expand upon heating, leading to a decrease in density.

Experimental Determination Protocols

To ensure the highest degree of accuracy, standardized and validated methods must be employed. The following protocols are designed to be self-validating by incorporating calibration, system suitability checks, and precise measurement techniques.

Protocol for Boiling Point Determination via Distillation

This method is suitable for determining the boiling point of a liquid at atmospheric pressure. The causality behind this technique is the direct measurement of the liquid-vapor equilibrium temperature under controlled conditions.

Methodology:

-

Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a port for a calibrated thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 20-30 mL of this compound into the round-bottom flask. Add 2-3 boiling chips to prevent bumping and ensure smooth boiling.

-

Expertise & Experience: The use of boiling chips is non-negotiable. Superheating of the liquid can lead to sudden, violent boiling (bumping), which results in inaccurate temperature readings and potential hazards.

-

-

Thermometer Placement: Position the calibrated thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

-

Trustworthiness: This specific placement ensures that the thermometer is measuring the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true definition of the boiling point.

-

-

Heating and Distillation: Begin heating the flask gently using a heating mantle. Increase the heat gradually until the liquid begins to boil and a consistent ring of refluxing condensate climbs the neck of the flask.

-

Data Acquisition: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. The boiling point is the stable temperature plateau observed during the steady distillation of the liquid. Record this value.

-

Pressure Correction: Record the ambient atmospheric pressure using a barometer. If the pressure deviates significantly from standard pressure (760 mmHg), the observed boiling point (T_obs) can be corrected to the normal boiling point (T_norm) using the Sydney-Young equation or a similar nomograph. This step is critical for standardizing data.

Protocol for Density Determination via Pycnometry

A pycnometer is a flask with a precise, known volume used to determine the density of a liquid with high accuracy. The principle relies on measuring the mass of a known volume of the liquid.

Methodology:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

-

Measure the mass of the empty, dry pycnometer (m_pyc) using a calibrated analytical balance.

-

Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 °C). Ensure no air bubbles are trapped.

-

Measure the mass of the pycnometer filled with water (m_water).

-

Calculate the exact volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at that temperature: V_pyc = (m_water - m_pyc) / ρ_water.

-

Trustworthiness: Calibrating the pycnometer in-house at the precise temperature of the experiment eliminates errors from manufacturing tolerances and thermal expansion of the glass.

-

-

Sample Measurement:

-

Empty, clean, and dry the calibrated pycnometer.

-

Allow the this compound sample to equilibrate to the desired temperature (20.0 °C).

-

Fill the pycnometer with the sample, ensuring no air bubbles are present.

-

Measure the mass of the pycnometer filled with the sample (m_sample).

-

-

Calculation:

-

Calculate the mass of the sample: m_net_sample = m_sample - m_pyc.

-

Calculate the density of the sample (ρ_sample): ρ_sample = m_net_sample / V_pyc.

-

Perform the measurement in triplicate to ensure reproducibility and report the average and standard deviation.

-

Experimental Workflow Visualization

The logical flow for the characterization of this compound's physical properties can be visualized as follows.

Caption: Workflow for determining the boiling point and density of this compound.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are well-defined parameters essential for its effective use in scientific and industrial applications. The boiling point, typically cited as 218-220 °C, and density, approximately 0.987 g/mL at 20 °C, are direct reflections of its molecular structure[3][7]. For drug development professionals and researchers, adherence to rigorous, well-understood experimental protocols, such as those detailed in this guide, is paramount. Such practices ensure the generation of reliable and reproducible data, which forms the bedrock of successful process development, quality control, and scientific innovation.

References

-

This compound | CAS#:536-50-5 . Chemsrc. [Link]

-

This compound . Stenutz. [Link]

-

hawthorn carbinol p-alpha-dimethylbenzyl alcohol . The Good Scents Company. [Link]

-

CAS RN 536-50-5 . Fisher Scientific. [Link]

-

p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 . PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 536-50-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 536-50-5 [chemicalbook.com]

- 4. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | CAS#:536-50-5 | Chemsrc [chemsrc.com]

- 7. 1-(对甲苯基)乙醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS RN 536-50-5 | Fisher Scientific [fishersci.com]

- 9. This compound [stenutz.eu]

- 10. hawthorn carbinol, 536-50-5 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Solubility of 1-(4-Methylphenyl)ethanol in Organic Solvents

Abstract

Introduction: The Significance of 1-(4-Methylphenyl)ethanol

This compound (also known as p,α-dimethylbenzyl alcohol) is an aromatic secondary alcohol with the chemical formula C₉H₁₂O.[2][3] Its molecular structure, featuring a hydroxyl group attached to a benzylic carbon and a methyl-substituted phenyl ring, imparts a unique combination of polarity and lipophilicity. This compound serves as a versatile building block in organic synthesis and is noted for its pleasant aromatic properties, leading to its use in the fragrance industry.[1]

Understanding the solubility of this compound in various organic solvents is of paramount importance for its practical application. In pharmaceutical development, solubility directly impacts reaction kinetics, purification strategies (such as crystallization), and formulation of the final active pharmaceutical ingredient (API). For fragrance applications, solubility in different carrier solvents determines the stability and sensory profile of the final product.

This guide will first elucidate the theoretical underpinnings of solubility, followed by a predictive analysis of the solubility of this compound in a range of common organic solvents. Finally, a detailed experimental workflow for the determination of thermodynamic solubility is provided.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Molecular Structure and Intermolecular Forces

The structure of this compound provides key insights into its solubility behavior:

-

Polar Head: The hydroxyl (-OH) group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents.

-

Nonpolar Tail: The tolyl (methylphenyl) group is nonpolar and contributes to van der Waals forces (specifically, London dispersion forces). This part of the molecule will interact favorably with nonpolar solvents.

The overall solubility of this compound is a balance between these two competing characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

Kamlet-Taft Solvatochromic Parameters

The Kamlet-Taft parameters provide another lens through which to view solvent-solute interactions, focusing on specific aspects of polarity:[7][8]

-

α: The solvent's hydrogen bond donating (HBD) ability.

-

β: The solvent's hydrogen bond accepting (HBA) ability.

-

π *: The solvent's dipolarity/polarizability.

As this compound can both donate and accept hydrogen bonds, its solubility will be enhanced in solvents with significant α and β values. Its aromatic nature suggests that it will also interact favorably with solvents having a high π* value.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive, publicly available quantitative solubility data for this compound, we can make informed predictions based on its molecular structure, the properties of analogous compounds, and the theoretical frameworks discussed above. The structurally similar compound, 1-phenylethanol, is known to be soluble in various organic solvents like ethanol, methanol, and ether.[9] Given that the addition of a methyl group to the phenyl ring in this compound slightly increases its nonpolar character, we can anticipate similar, though not identical, solubility behavior.

| Solvent | Solvent Class | Key Properties | Predicted Solubility of this compound | Rationale |

| Methanol | Polar Protic | High H-bonding capacity (α & β), high polarity | High / Miscible | The hydroxyl group of methanol can readily form hydrogen bonds with the hydroxyl group of this compound. |

| Ethanol | Polar Protic | High H-bonding capacity (α & β), high polarity | High / Miscible | Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding. It is reported to be miscible at room temperature. |

| Acetone | Polar Aprotic | Strong H-bond acceptor (β), high dipolarity (π) | High | The ketone group of acetone can accept a hydrogen bond from the hydroxyl group of this compound. |

| Ethyl Acetate | Polar Aprotic | Moderate H-bond acceptor (β), moderate polarity | Medium to High | The ester functionality can act as a hydrogen bond acceptor, and the overall polarity is compatible. |

| Dichloromethane | Polar Aprotic | Moderate polarity, low H-bonding | Medium | Primarily dipole-dipole interactions will drive solubility. The lack of strong H-bonding may limit very high solubility. |

| Toluene | Nonpolar Aromatic | Aromatic character, low polarity | Medium to High | The "like dissolves like" principle applies to the aromatic rings of both the solute and solvent (π-π stacking interactions). |

| Hexane | Nonpolar Aliphatic | Low polarity, only dispersion forces | Low to Medium | The nonpolar tolyl group will interact favorably, but the polar hydroxyl group will be disfavored, limiting overall solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very high H-bond acceptor (β), high dipolarity (π) | High | DMSO is a powerful solvent for a wide array of organic compounds due to its strong hydrogen bond accepting and dipolar nature. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method involves equilibrating an excess of the solid solute with the solvent of interest over a defined period, followed by separation of the solid and quantification of the dissolved solute in the saturated solution.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV or GC-FID)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).

-

Phase Separation: After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter to obtain a clear, particle-free saturated solution. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL, g/100mL, or mol/L.

Interpretation and Practical Implications

The solubility of this compound is a critical parameter that influences its utility in various applications.

-

For Process Chemists: High solubility in reaction solvents is desirable to ensure a homogeneous reaction mixture and to maximize reaction rates. The predicted high solubility in polar solvents like ethanol and acetone makes them suitable candidates for reaction media. For purification by crystallization, a solvent system is required where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., hexane or water) could be an effective choice.

-

For Formulation Scientists: In the development of liquid formulations, such as fragrances or topical pharmaceuticals, high solubility in the chosen carrier solvent is essential for product stability and to prevent precipitation. The miscibility with ethanol makes it an excellent choice for fragrance applications where ethanol is a common base.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, a strong predictive understanding can be achieved through the analysis of its molecular structure and the application of established solubility theories. The presence of both a polar hydroxyl group and a nonpolar tolyl group results in a versatile solubility profile, with high solubility predicted in polar protic and aprotic solvents and moderate solubility in nonpolar aromatic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable method for their experimental determination. This combination of theoretical prediction and practical methodology provides researchers with the necessary tools to effectively utilize this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 536-50-5 [chemicalbook.com]

- 4. Important applications of 4'-methylacetophenone_Chemicalbook [chemicalbook.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. mdpi.com [mdpi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Natural Occurrence of 1-(4-Methylphenyl)ethanol

Abstract

1-(4-Methylphenyl)ethanol, a chiral aromatic secondary alcohol, is a naturally occurring volatile organic compound (VOC) of significant interest to the flavor, fragrance, and pharmaceutical industries. Its presence in various plant species, notably within the Zingiberaceae family, underscores its role in plant chemical ecology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its proposed biosynthetic pathway, ecological significance, and detailed analytical methodologies for its isolation and characterization from natural matrices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this valuable natural product.

Introduction

This compound (CAS 536-50-5), also known as 4,α-dimethylbenzyl alcohol or p-tolylmethylcarbinol, is a secondary alcohol characterized by a p-tolyl group attached to an ethanol backbone. It possesses a distinct sweet, floral aroma reminiscent of hawthorn and menthol, which has led to its use as a flavoring agent and a component in fragrance formulations.[1][2] Beyond its sensory properties, its chiral center makes it a valuable precursor and building block in the asymmetric synthesis of more complex molecules, including pharmaceuticals.[3][4] While it can be produced synthetically, its presence in nature offers opportunities for biocatalysis and the exploration of its biological functions.[1][5]

This guide synthesizes current knowledge on its natural origins, providing a scientific foundation for its study and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Sweet, floral, hawthorn, nutty, powdery | [1][6] |

| Boiling Point | 218-220 °C | [1] |

| Density | 0.987 g/mL at 20 °C | [1] |

| Water Solubility | Slightly soluble | [6] |

| CAS Number | 536-50-5 | [1] |